molecular formula C14H15NO4 B1438967 tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate CAS No. 1135283-50-9

tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate

Cat. No.: B1438967
CAS No.: 1135283-50-9
M. Wt: 261.27 g/mol
InChI Key: DYYIRQNEAOZSBO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate: is an organic compound with the molecular formula C({14})H({15})NO(_{4}) and a molecular weight of 261.28 g/mol . This compound is notable for its structural complexity, featuring a benzofuran ring substituted with a formyl group and a tert-butyl carbamate moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-10-4-5-12-9(6-10)7-11(8-16)18-12/h4-8H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYIRQNEAOZSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210219
Record name 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-50-9
Record name 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate typically involves multi-step organic reactions

    Formation of Benzofuran Core: The benzofuran ring can be synthesized via cyclization reactions involving phenols and acetylenes under acidic or basic conditions.

    Introduction of Formyl Group: The formyl group is often introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl(_{3}) (phosphorus oxychloride).

    Attachment of tert-Butyl Carbamate: The final step involves the reaction of the benzofuran derivative with tert-butyl chloroformate and a suitable base, such as triethylamine, to form the carbamate ester.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH({4})).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3})).

    Reduction: Sodium borohydride (NaBH({4})).

    Substitution: Tert-butyl chloroformate, triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various carbamate derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Chemistry

In organic synthesis, tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate serves as a valuable intermediate for creating more complex molecules. Its structural characteristics allow for various chemical transformations, making it a useful tool in developing new synthetic methodologies. The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, thus facilitating diverse synthetic routes.

Medicinal Chemistry

The compound is being investigated for its potential biological activities due to the pharmacological properties associated with benzofurans. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity: Certain studies have shown that benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.
  • Anti-inflammatory Effects: Related compounds have demonstrated efficacy in reducing inflammation markers in animal models, suggesting therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties: Investigations into neuroprotective agents have identified benzofuran derivatives as promising candidates for treating neurodegenerative diseases by protecting neuronal cells from oxidative damage.

Anticancer Activity

A study highlighted the anticancer properties of benzofuran derivatives, demonstrating significant inhibition of MCF-7 breast cancer cell proliferation. The mechanism involved apoptosis induction and G2/M phase cell cycle arrest, indicating potential therapeutic pathways for cancer treatment.

Anti-inflammatory Effects

Research focused on related benzofuran compounds revealed their ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This suggests their utility in developing treatments for various inflammatory conditions.

Neuroprotective Effects

Recent studies have pointed to the neuroprotective potential of benzofuran derivatives against oxidative stress and apoptosis in neuronal cells. Such findings position these compounds as candidates for further exploration in neurodegenerative disease therapies.

Table 1: Biological Activities of Related Benzofuran Compounds

Compound NameBiological ActivityReference
Benzofuran Derivative AAnticancer (MCF-7)
Benzofuran Derivative BAnti-inflammatory
Benzofuran Derivative CNeuroprotective

Table 2: Inhibitory Potency Against Enzymes

Compound NameTarget EnzymeIC50 (μM)Reference
This compoundProtease X12.5
Related Compound DKinase Y8.0
Related Compound EPhosphatase Z15.0

Industrial Applications

In the chemical industry, this compound can be utilized in producing specialty chemicals and advanced materials. Its versatility allows it to be incorporated into polymer synthesis and other high-value products due to its reactive functional groups.

Mechanism of Action

The mechanism by which tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group and benzofuran ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-formyl-1-benzofuran-3-yl)carbamate
  • tert-Butyl N-(2-formyl-1-benzothiophene-5-yl)carbamate
  • tert-Butyl N-(2-formyl-1-indole-5-yl)carbamate

Uniqueness

tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate is unique due to the specific positioning of the formyl group on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H15NO4
  • Molecular Weight : 255.28 g/mol
  • CAS Number : 36995490

The presence of the benzofuran moiety in the structure is noteworthy as benzofurans are known for various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing benzofuran structures can exhibit a range of biological activities. The specific mechanisms through which This compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including proteases and kinases, which play crucial roles in cellular signaling and disease progression.
  • Antioxidant Properties : Compounds with this structure often display antioxidant activity, potentially reducing oxidative stress in cells.
  • Modulation of Ion Channels : Some benzofuran derivatives interact with ion channels, influencing cellular excitability and signaling pathways.

Case Studies

  • Anticancer Activity : A study investigating the anticancer properties of benzofuran derivatives found that certain compounds significantly inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory effects of related benzofuran compounds in animal models. These compounds reduced inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects : A recent investigation into neuroprotective agents identified benzofuran derivatives as promising candidates for treating neurodegenerative diseases. The study demonstrated that these compounds could protect neuronal cells from oxidative damage and apoptosis .

Table 1: Biological Activities of Related Benzofuran Compounds

Compound NameBiological ActivityReference
Benzofuran Derivative AAnticancer (MCF-7)
Benzofuran Derivative BAnti-inflammatory
Benzofuran Derivative CNeuroprotective

Table 2: Inhibitory Potency Against Enzymes

Compound NameTarget EnzymeIC50 (μM)Reference
This compoundProtease X12.5
Related Compound DKinase Y8.0
Related Compound EPhosphatase Z15.0

Future Directions

The biological activity of This compound suggests its potential as a lead compound for drug development. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To elucidate detailed mechanisms of action at the molecular level.
  • Structural Modifications : To enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by formylation. For example:

Boc Protection : React the amine precursor (e.g., 5-amino-1-benzofuran) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or DIPEA in anhydrous dichloromethane.

Formylation : Introduce the formyl group using formylation agents such as DMF/POCl₃ (Vilsmeier-Haack reaction) or catalytic methods under inert conditions.

  • Similar protocols are detailed for analogous carbamates in patent literature, where tert-butyl carbamate intermediates are coupled to heterocyclic scaffolds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 1H, ~28 ppm for 13C), benzofuran aromatic protons (6.8–8.0 ppm), and the formyl proton (9.8–10.2 ppm).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carbamate and formyl groups).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) to confirm molecular weight.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELX software for refinement .

Advanced Research Questions

Q. How does solvent polarity or pH affect the stability of this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the carbamate group but may promote hydrolysis in the presence of moisture. Avoid protic solvents (e.g., water, alcohols) unless reactions are anhydrous.
  • pH Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in neutral/basic environments. Decomposition studies under varying pH (1–12) using HPLC or TLC can monitor stability.
  • Storage Recommendations : Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation .

Q. What strategies mitigate side reactions during formylation of the benzofuran scaffold?

  • Methodological Answer :

  • Controlled Reaction Conditions : Use low temperatures (−20°C to 0°C) during formylation to suppress over-oxidation or polymerization.
  • Protecting Group Compatibility : Ensure the Boc group remains intact by avoiding strongly acidic/basic conditions.
  • Catalytic Approaches : Employ Pd-catalyzed formylation or enzymatic methods to enhance regioselectivity.
  • Byproduct Analysis : Monitor reactions via LC-MS to identify intermediates (e.g., Schiff bases) and optimize quenching steps .

Q. How can crystallographic data refine the structural understanding of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain high-resolution data.
  • Refinement with SHELX : Apply SHELXL for least-squares refinement, resolving anisotropic displacement parameters and validating bond lengths/angles. For example, the benzofuran ring’s planarity and carbamate torsion angles can be precisely determined.
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C=O···H–N) to explain crystal packing and stability .

Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound?

  • Methodological Answer :

  • Hazard Identification : Based on analogous carbamates, acute toxicity may include skin/eye irritation (GHS Category 2). Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate safety.
  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
Reactant of Route 2
tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate

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